1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide
Overview
Description
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide is a complex organic compound characterized by the presence of a chlorophenyl group and a tetraazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its antiviral activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares a similar chlorophenyl group and thiadiazole ring.
1-(4-Chlorophenyl)-1-phenylethanol: Contains a chlorophenyl group but differs in its overall structure and functional groups.
Uniqueness
1-(4-Chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL ({[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-YL]sulfanyl}methyl) sulfide is unique due to its combination of a tetraazol ring and a sulfanyl group, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylmethylsulfanyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N8S2/c16-10-1-5-12(6-2-10)24-14(18-20-22-24)26-9-27-15-19-21-23-25(15)13-7-3-11(17)4-8-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWQMCKBWWCQGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCSC3=NN=NN3C4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N8S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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